molecular formula C11H14O2S B8357323 2,3-Dihydro-2,2-dimethyl-5-methylthio-7-benzofuranol

2,3-Dihydro-2,2-dimethyl-5-methylthio-7-benzofuranol

Cat. No. B8357323
M. Wt: 210.29 g/mol
InChI Key: QIOLVSYIOMWHCB-UHFFFAOYSA-N
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Patent
US04560682

Procedure details

To a mixture of 2,3-dihydro-2,2-dimethyl-7-benzofuranol (16.4 g), 20 ml of 70% perchloric acid and 16 ml of phosphorus oxychloride, dimethyl sulfoxide (7.8 g, 0.1 mol) was gradually added at a temperature of not higher than 5° C. The reaction solution was stirred at room temperature for further one hour, then poured into ice water and extracted with ethyl acetate. The ethyl acetate layer was washed with water, concentrated and then heated and refluxed, together with 200 ml of pyridine, for 4 hours. Pyridine was concentrated under reduced pressure, and the residue was washed with ether. The ether layer was washed with 1N hydrocloric acid and water successibly, then dried over anhydrous sodium sulfate and concentrated. The solid substance thereby obtained was recrystallized from ether-hexane, whereby 9.7 g of 2,3-dihydro-2,2-dimethyl-5-methylthio-7-benzofuranol was obtained. The melting of this product was 57°-59° C. The structure was confirmed by 1H-NMR spectrum and IR spectrum. Then, this phenol derivative was reacted with O-ethyl-ethylthionophosphonic acid chloride in the same manner as in Example 1, whereby the compound (No. 49) identified in Table 1 was obtained.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[CH2:6][C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([OH:11])[C:4]=2[O:3]1.P(Cl)(Cl)(Cl)=O.[CH3:18][S:19](C)=O>Cl(O)(=O)(=O)=O>[CH3:1][C:2]1([CH3:12])[CH2:6][C:5]2[CH:7]=[C:8]([S:19][CH3:18])[CH:9]=[C:10]([OH:11])[C:4]=2[O:3]1

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
CC1(OC2=C(C1)C=CC=C2O)C
Name
Quantity
16 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
7.8 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
Cl(=O)(=O)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at room temperature for further one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was gradually added at a temperature of not higher than 5° C
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed, together with 200 ml of pyridine, for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
Pyridine was concentrated under reduced pressure
WASH
Type
WASH
Details
the residue was washed with ether
WASH
Type
WASH
Details
The ether layer was washed with 1N hydrocloric acid and water successibly
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid substance thereby obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from ether-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(OC2=C(C1)C=C(C=C2O)SC)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: CALCULATEDPERCENTYIELD 46.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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